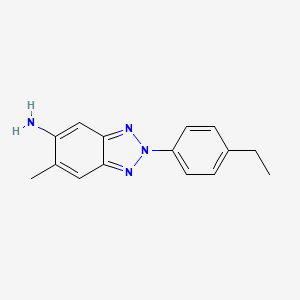

2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine

Descripción

Propiedades

IUPAC Name |

2-(4-ethylphenyl)-6-methylbenzotriazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4/c1-3-11-4-6-12(7-5-11)19-17-14-8-10(2)13(16)9-15(14)18-19/h4-9H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNHVUDPIOPIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644225 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine typically involves the reaction of 4-ethylphenylamine with 6-methyl-1,2,3-benzotriazole under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and reduce production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Aplicaciones Científicas De Investigación

Chemistry

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Research indicates that 2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-amine exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

- The compound has been tested against various bacterial strains, showing moderate to significant activity:

| Bacterial Strain | Activity |

|---|---|

| Bacillus subtilis | Moderate |

| Escherichia coli | Moderate |

| Pseudomonas fluorescens | Mild |

| Xanthomonas campestris | Moderate |

| Xanthomonas oryzae | Moderate |

The Minimum Inhibitory Concentration (MIC) for some strains was found to be as low as 25 μg/mL, indicating its potential as an antimicrobial agent .

Anticancer Activity

- Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. It appears to interact with specific molecular targets involved in cell proliferation and survival, potentially inhibiting key enzymes crucial for cancer cell growth .

Industrial Applications

In industrial contexts, 2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-amine is utilized in the production of:

- Dyes and pigments

- UV stabilizers for polymers and coatings

These applications leverage the compound's ability to absorb UV light and protect materials from degradation .

Study on Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial properties of various benzotriazole derivatives, including this compound. The results indicated significant antibacterial activity against Escherichia coli and Bacillus subtilis, with MIC values ranging from 25 to 50 μg/mL.

Anticancer Mechanism Investigation

Another research initiative focused on the anticancer potential of benzotriazole derivatives. Findings suggested that 2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-amine could induce apoptosis in specific cancer cell lines through modulation of apoptotic pathways.

Structure–Activity Relationship Analysis

A detailed analysis revealed that modifications to the benzotriazole ring significantly influence biological activity. Electron-withdrawing groups enhanced antimicrobial potency, while electron-donating groups improved anticancer efficacy .

Mecanismo De Acción

The mechanism by which 2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following table summarizes key structural analogs of 2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine, highlighting substituent variations and their implications:

Structural and Functional Insights

Substituent Effects on Physicochemical Properties Electron-Donating Groups (e.g., -OCH₃, -C₂H₅): Methoxy and ethoxy groups (e.g., in 2-(4-methoxyphenyl)- and 2-(4-ethoxyphenyl)- analogs) enhance solubility in polar solvents due to increased polarity. These groups may also influence binding interactions in biological systems . Alkyl Chains (e.g., -C₄H₉): The butyl group in 2-(4-butylphenyl)-6-chloro- analogs introduces steric bulk, which may affect molecular packing in crystalline forms or receptor binding .

Synthetic Routes The target compound and its analogs are synthesized via coupling reactions between substituted phenylamines and benzotriazole precursors. For example, 2-(3-chloro-4-methoxyphenyl)-6-methyl- derivatives are prepared using thionyl chloride-mediated acylations and subsequent purifications via LCMS or GCMS . Regioselectivity challenges are noted in benzotriazole syntheses, as seen in , where regioisomers of benzimidazole derivatives required separation .

Applications Pharmaceutical Intermediates: Compounds like 2-(3-chloro-4-methoxyphenyl)-6-methyl- and 2-(4-butylphenyl)-6-chloro- analogs are critical in API synthesis, particularly for drugs targeting neurological or metabolic disorders .

Analytical and Commercial Considerations

- Analytical Methods:

Purity and structural confirmation rely on HPLC (e.g., SynHet uses HPLC for 356085-76-2), NMR, and mass spectrometry . - Commercial Availability: While 2-(4-ethylphenyl)-6-methyl- is discontinued, analogs like 2-(3-chloro-4-methoxyphenyl)-6-methyl- (SynHet) and 2-(4-butylphenyl)-6-chloro- (LEAP CHEM) remain available for research and industrial use .

Actividad Biológica

2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine is a member of the benzotriazole family, which has garnered attention for its diverse biological activities. This compound's unique structure lends itself to various applications in chemistry and biology, particularly in antimicrobial and anticancer research.

- IUPAC Name : 2-(4-ethylphenyl)-6-methylbenzotriazol-5-amine

- Molecular Formula : C15H17N4

- Molecular Weight : 257.33 g/mol

- InChI Key : SNNHVUDPIOPIPM-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of 2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine has been explored through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds within the benzotriazole class exhibit significant antimicrobial properties. The specific compound under study has shown effectiveness against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Bacillus subtilis | Moderate |

| Escherichia coli | Moderate |

| Pseudomonas fluorescens | Mild |

| Xanthomonas campestris | Moderate |

| Xanthomonas oryzae | Moderate |

In a comparative study, derivatives of benzotriazole exhibited varying degrees of antibacterial activity, with some showing effectiveness at concentrations as low as 25 μg/mL against certain strains .

Anticancer Activity

The potential anticancer effects of 2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-amine have also been investigated. Studies suggest that this compound may influence cancer cell lines by interacting with specific molecular targets involved in cell proliferation and apoptosis. The mechanism appears to involve the inhibition of key enzymes or receptors that are crucial for cancer cell survival and growth.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A comprehensive study assessed the antimicrobial properties of various benzotriazole derivatives, including 2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-amine. Results indicated that this compound demonstrated significant antibacterial activity against Escherichia coli and Bacillus subtilis, with an MIC (Minimum Inhibitory Concentration) ranging from 25 to 50 μg/mL . -

Anticancer Mechanism Investigation :

Another research initiative focused on the anticancer potential of benzotriazole derivatives. The findings suggested that 2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-amine could induce apoptosis in certain cancer cell lines, possibly through the modulation of apoptotic pathways . -

Structure–Activity Relationship (SAR) :

A detailed SAR analysis revealed that modifications to the benzotriazole ring significantly influenced biological activity. Electron-withdrawing groups were found to enhance antimicrobial potency while electron-donating groups improved anticancer efficacy .

The biological effects of 2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-amine are thought to stem from its ability to bind to specific enzymes or receptors, altering their activity. This interaction can lead to disruptions in critical cellular pathways, resulting in inhibited growth of pathogens or cancer cells.

Q & A

Q. What advanced purification techniques (e.g., preparative HPLC vs. crystallization) are optimal for scaling up high-purity batches?

- Comparison :

| Method | Purity (%) | Yield (%) | Cost (Relative) |

|---|---|---|---|

| Preparative HPLC | >99 | 60–70 | High |

| Solvent Crystallization | 95–98 | 80–90 | Low |

- Recommendation : Use crystallization for bulk synthesis (toluene/hexane system) and HPLC for critical applications requiring ultra-high purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.